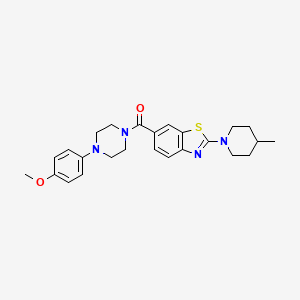

Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine

説明

特性

IUPAC Name |

[4-(4-methoxyphenyl)piperazin-1-yl]-[2-(4-methylpiperidin-1-yl)-1,3-benzothiazol-6-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O2S/c1-18-9-11-29(12-10-18)25-26-22-8-3-19(17-23(22)32-25)24(30)28-15-13-27(14-16-28)20-4-6-21(31-2)7-5-20/h3-8,17-18H,9-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQCVRDHOXMOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件: アニソール-ピペラジン-メタノン-ベンゾチアゾール-p-メチルピペリジンの合成には、中間体の形成を含む複数のステップが含まれます。主なステップには、通常、次のようなものがあります。

アニソール-ピペラジン中間体の形成: これは、制御された条件下でアニソールとピペラジンを反応させることで行われます。

ベンゾチアゾール中間体の形成: これは、ベンゾチアゾールとp-メチルピペリジンを反応させることで行われます。

カップリング反応: 最終ステップでは、アニソール-ピペラジン中間体とベンゾチアゾール中間体をカップリングさせて目的化合物を生成します.

工業的生産方法: この化合物の工業的生産方法は広く文書化されていませんが、おそらく収率と純度を最適化した実験室規模の合成方法のスケールアップが含まれます .

3. 化学反応解析

反応の種類: アニソール-ピペラジン-メタノン-ベンゾチアゾール-p-メチルピペリジンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤によって促進されます。

還元: この反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤によって促進されます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化により酸化誘導体が生成され、還元により還元誘導体が生成されます .

4. 科学研究への応用

アニソール-ピペラジン-メタノン-ベンゾチアゾール-p-メチルピペリジンは、次のような科学研究において幅広い応用があります。

化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。

生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性が研究されています。

医学: 特に新薬の開発において、その潜在的な治療用途が調査されています。

化学反応の分析

Preparation of the Piperazine Component

The piperazine component, 4-(4-Methoxyphenyl)piperazine , is typically synthesized via nucleophilic aromatic substitution (SN Ar). This involves reacting piperazine with a halogenated aromatic precursor (e.g., 4-chlorophenol derivatives) under basic conditions (e.g., potassium carbonate in DMF) .

Mechanism :

-

SN Ar Reaction : The nucleophilic nitrogen in piperazine attacks the electrophilic aromatic ring, displacing the leaving group (e.g., chloride).

-

Conditions : Elevated temperatures (e.g., 313 K) and polar aprotic solvents (e.g., DMF) facilitate the reaction .

Preparation of the Benzo[d]thiazole Component

The benzo[d]thiazole component, 2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl , is synthesized through a series of steps:

-

Formation of the benzo[d]thiazole ring : This typically involves condensation reactions between amines and sulfur-containing precursors (e.g., thioamides).

-

Substitution with 4-methylpiperidine : The benzo[d]thiazole derivative undergoes nucleophilic substitution or coupling reactions to introduce the piperidine moiety .

Mechanism :

-

Nucleophilic Substitution : The piperidine attacks the electrophilic position (e.g., C-6) of the benzo[d]thiazole ring, facilitated by activating groups like halogens.

-

Conditions : Reagents such as sodium hydride or bases (e.g., EDC/DCC) may be used to activate intermediates.

Coupling of Components

The final step involves coupling the piperazine and benzo[d]thiazole components via amide bond formation . This is achieved using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in solvents such as DMF.

Mechanism :

-

Amide Formation : The carbonyl group of the benzo[d]thiazole derivative reacts with the amine group of the piperazine component, releasing a urea byproduct.

-

Conditions : Controlled temperature (e.g., room temperature to 373 K) and aprotic solvents optimize yield and purity .

Reaction Conditions and Optimization

Functional Group Reactivity

The compound’s reactivity is influenced by its structural features:

-

Piperazine Ring : The nitrogen atoms enable nucleophilic attacks (e.g., in substitution reactions).

-

Methanone Group : The carbonyl group undergoes typical ketone reactions (e.g., reduction, condensation).

-

Methoxy and Methyl Groups : These substituents modulate electronic effects, influencing interactions with biological targets.

Related Compounds and Biological Implications

While the target compound itself is not explicitly studied in the provided sources, analogous structures highlight potential pharmacological activities:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Piperazine Derivatives | Piperazine core | Neurotransmitter modulation (e.g., serotonin/dopamine pathways) |

| Benzo[d]thiazole Analogs | Sulfur-containing heterocycle | Antimicrobial, anti-inflammatory |

Challenges and Considerations

-

Purity Control : Multi-step syntheses require rigorous TLC monitoring and purification (e.g., column chromatography).

-

Stereochemical Control : Reactions involving double bonds or chiral centers (e.g., Claisen-Schmidt condensation) demand precise conditions to avoid isomerization .

-

Scalability : Industrial-scale synthesis may require optimization of reagent ratios and solvent systems .

Structural Insights from Crystallography

A related compound, (E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one , was studied via X-ray crystallography. Key findings include:

-

E-Geometry : The double bond adopts E-stereochemistry, with a bond length of ~1.33 Å .

-

Dihedral Angles : Non-coplanar arrangement between the naphthalene and benzylidene moieties (~49.9° dihedral angle) .

These insights may inform rational design of analogs with enhanced biological activity .

This synthesis strategy highlights the compound’s complexity and underscores the importance of optimized reaction conditions in achieving high yields and purity. Further studies on its pharmacological profile are warranted to explore its therapeutic potential.

科学的研究の応用

Pharmacological Applications

-

Neuropharmacology

- The compound is anticipated to interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors, which are crucial for mood regulation and psychotropic effects. Radioligand binding assays can be utilized to quantify these interactions, providing insights into its potential antidepressant and anxiolytic properties .

-

Antimicrobial Activity

Table 1: Antimicrobial Activity of Related Compounds

Compound Name Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Antitumor Activity

Case Studies

- Synthesis and Biological Activity

- Comparative Analysis with Similar Compounds

作用機序

アニソール-ピペラジン-メタノン-ベンゾチアゾール-p-メチルピペリジンの作用機序には、特定の分子標的および経路との相互作用が含まれます。正確なメカニズムはまだ完全に解明されていませんが、次のような方法で効果を発揮すると考えられています。

特定の受容体への結合: これにより、これらの受容体の活性が調節され、さまざまな細胞プロセスが影響を受けます。

特定の酵素の阻害: これにより代謝経路が影響を受け、細胞機能が変化します.

類似の化合物:

アニソール-ピペラジン-メタノン-ベンゾチアゾール: 構造は似ていますが、p-メチルピペリジン部分がありません。

ピペラジン-メタノン-ベンゾチアゾール-p-メチルピペリジン: 構造は似ていますが、アニソール部分がありません.

独自性: アニソール-ピペラジン-メタノン-ベンゾチアゾール-p-メチルピペリジンは、官能基の特定の組み合わせにより、独特の化学的および生物学的特性を備えているため、独自です。 これは、さまざまな研究用途に役立つ化合物です .

類似化合物との比較

Anisole-piperazine-methanone-benzothiazole: Similar structure but lacks the p-methylpiperidine moiety.

Piperazine-methanone-benzothiazole-p-methylpiperidine: Similar structure but lacks the anisole moiety.

Uniqueness: Anisole-piperazine-methanone-benzothiazole-p-methylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

生物活性

Introduction

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone is a synthetic organic molecule with notable pharmacological potential. Its structure includes a piperazine ring and a benzo[d]thiazole moiety, which are known to interact with various biological targets, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

Key Structural Features:

- Piperazine Ring : Known for modulating neurotransmitter systems.

- Benzo[d]thiazole Moiety : Associated with various biological activities including antimicrobial and anticancer properties.

- Methoxy and Methyl Substituents : Influence reactivity and biological interactions.

Pharmacological Profile

Research indicates that compounds similar to (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone exhibit diverse biological activities:

-

Neuropharmacological Effects :

- Antidepressant Activity : Compounds with piperazine structures are often linked to serotonin receptor modulation, which is crucial in treating depression.

- Anxiolytic Properties : Similar compounds have shown efficacy in reducing anxiety symptoms through interactions with GABAergic systems.

-

Antioxidant Properties :

- The aromatic systems present in the compound can stabilize free radicals, indicating potential antioxidant activity that may protect against oxidative stress in biological systems.

-

Receptor Interactions :

- Binding studies suggest that this compound may interact with serotonin receptors (5-HT) and dopamine receptors (D2), which are pivotal in neuropsychiatric disorders.

Comparative Biological Activities

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperazine Derivatives | Contains piperazine ring | Antidepressant effects |

| Benzo[d]thiazole Compounds | Contains benzo[d]thiazole moiety | Antimicrobial activity |

| Phenylpiperidine Analogs | Similar piperidine structure | Analgesic properties |

The dual-action potential of our compound arises from its unique combination of piperazine and benzo[d]thiazole components, potentially providing synergistic effects not observed in simpler analogs.

Study 1: Neuropharmacological Assessment

A study conducted on related piperazine derivatives demonstrated significant antidepressant effects through modulation of serotonin pathways. The assessment involved behavioral tests in rodent models, where compounds showed reduced immobility in the forced swim test, indicating antidepressant-like activity.

Study 2: Antioxidant Activity Evaluation

Research evaluating the antioxidant capacity of compounds similar to (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone revealed a substantial ability to scavenge free radicals. This was measured using DPPH radical scavenging assays, where higher concentrations of the compound exhibited increased radical inhibition percentages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。